3-Amino-1-((tetrahydro-2h-pyran-2-yl)methyl)pyridin-2(1h)-one
Description
3-Amino-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one is a pyridin-2-one derivative featuring a tetrahydro-2H-pyran (THP) substituent at the N1 position and an amino group at the C3 position. The THP group introduces stereochemical complexity and influences physicochemical properties such as lipophilicity and solubility. The THP group may act as a protecting moiety, requiring careful handling during synthesis to avoid isomerization, as noted in NMR studies where THP-containing compounds exhibit split signals due to diastereomerism .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-amino-1-(oxan-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H16N2O2/c12-10-5-3-6-13(11(10)14)8-9-4-1-2-7-15-9/h3,5-6,9H,1-2,4,7-8,12H2 |
InChI Key |
UQQDAMHJKPMXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Biological Activity
3-Amino-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 178.23 g/mol
- CAS Number : 1250482-55-3
The presence of the tetrahydropyran moiety contributes to its solubility and bioavailability, which are critical for its pharmacological applications.
Pharmacological Activities
Research indicates that 3-Amino-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one exhibits a variety of biological activities:
1. Antimicrobial Activity
- Preliminary studies suggest that the compound demonstrates significant antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32–64 µg/mL against various strains.
2. Anticancer Properties
- The compound has shown promise in inhibiting cancer cell proliferation. In vitro assays revealed that it could reduce cell viability in several cancer lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM.
3. Neuroprotective Effects
- Neuroprotective studies have indicated that the compound may help in mitigating oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-Amino-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Tetrahydropyran group | Enhances solubility and bioactivity |
| Amino group at position 3 | Critical for antimicrobial activity |
| Variations in the pyridine ring | Altered potency against cancer cell lines |
Studies have shown that modifications to the tetrahydropyran or pyridine moieties can significantly influence the compound's efficacy and selectivity.
Case Studies
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various derivatives of 3-Amino-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one. The results indicated that substitutions at the pyridine ring could enhance activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.
Case Study 2: Cancer Cell Proliferation Inhibition
In a series of experiments involving breast and lung cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell growth. The most potent derivative exhibited an IC50 value of 10 µM, demonstrating significant potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituent at the N1 position. Key comparisons include:
Key Observations:
- THP vs. However, pyridinylmethyl analogues (e.g., ) may exhibit improved solubility due to their polar aromatic rings.
- Positional Isomerism in THP Analogues : The THP-2-yl and THP-4-yl isomers (e.g., ) differ in steric bulk and electronic effects, which could impact binding affinity in biological targets.
- Functional Group Diversity : Substituents like methoxyethyl () or methylthiopropyl () introduce distinct physicochemical profiles, affecting parameters such as logP, solubility, and metabolic stability.
Spectroscopic and Analytical Data
- NMR Complexity : THP-containing compounds exhibit split ¹H and ¹³C NMR signals due to diastereomerism, complicating spectral interpretation . In contrast, pyridinylmethyl analogues (e.g., ) show simpler spectra due to the absence of stereogenic centers.
- Chromatographic Purity : Pyridin-2-one derivatives are typically purified via column chromatography, with reported HPLC purity >95% for structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
